1-Methyl-4-prop-2-enoyl-3,5-dihydro-1,4-benzodiazepin-2-one
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of numerous aldehydes with urea and a beta-keto ester to give a tetrahydropyrimidinone . This type of compounds is known as Biginelli compounds . The synthesis of these compounds involves the reacting of numerous aldehydes with urea and a beta-keto ester to give a tetrahydropyrimidinone .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the Biginelli reaction , which involves the reacting of numerous aldehydes with urea and a beta-keto ester to give a tetrahydropyrimidinone .Mechanism of Action
The mechanism of action of similar compounds is varied and depends on the specific compound. For example, some compounds show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for research into similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . There is a great importance of heterocyclic ring containing drugs , and imidazole containing moiety occupied a unique position . Therefore, these compounds have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
1-methyl-4-prop-2-enoyl-3,5-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)15-8-10-6-4-5-7-11(10)14(2)13(17)9-15/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWMKNUUULFVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(CC2=CC=CC=C21)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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